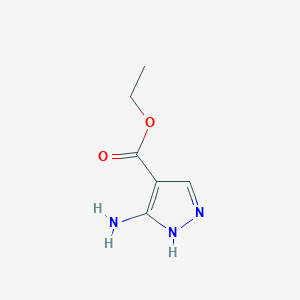

ethyl 3-amino-1H-pyrazole-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXGHKWOJXQLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990206 | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-25-8, 1260243-04-6 | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6994-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism and Isomerism of Ethyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to its tautomeric and isomeric forms. This technical guide provides a comprehensive overview of the tautomerism and isomerism of this compound, presenting a detailed analysis of its structural forms, the influence of environmental factors on tautomeric equilibrium, and the experimental and computational methodologies used for its characterization.

Introduction to Tautomerism in Aminopyrazoles

Tautomerism is a form of isomerism where isomers, known as tautomers, can readily interconvert. In the case of this compound, the primary forms of tautomerism are annular prototropic tautomerism and amino-imino tautomerism.

Annular Prototropic Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. This results in two main tautomeric forms: the 3-amino (3-AP) and the 5-amino (5-AP) tautomers.

Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form. Generally, for aminopyrazoles, the amino forms are significantly more stable than the imino forms, and thus, this guide will focus on the more prevalent annular prototropic tautomerism.

The position of the tautomeric equilibrium is a critical factor as it dictates the molecule's hydrogen bonding capabilities, shape, and electronic properties, which in turn affect its interactions with biological targets.

Tautomeric Forms of this compound

The two primary annular tautomers of this compound are depicted below:

Figure 1: Annular prototropic tautomerism of this compound.

Factors Influencing Tautomeric Equilibrium

The relative stability of the 3-AP and 5-AP tautomers is influenced by several factors:

-

Electronic Effects of Substituents: The ethyl carboxylate group at the 4-position is an electron-withdrawing group. Electron-withdrawing groups on the pyrazole ring tend to favor the 5-amino tautomer.[1]

-

Solvent Polarity: The 5-amino tautomer generally exhibits a larger dipole moment compared to the 3-amino form. Consequently, polar solvents are expected to stabilize the 5-AP tautomer to a greater extent through dipole-dipole interactions, shifting the equilibrium in its favor.[1]

-

Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often lead to the predominance of a single tautomer. For many 4-substituted 3(5)-aminopyrazoles, the 3-amino tautomer is observed in the crystalline form.[1]

Quantitative Analysis of Tautomerism

While specific quantitative data for the tautomeric equilibrium of this compound is not extensively available in the literature, computational studies on related 4-substituted 3-aminopyrazoles provide valuable insights.

| Compound/Condition | Method | ΔE (5-AP - 3-AP) (kcal/mol) | More Stable Tautomer |

| 4-Substituted 3(5)-aminopyrazoles (gas phase) | B3LYP/6-31G | Varies with substituent | 3-AP generally favored |

| 4-Substituted 3(5)-aminopyrazoles (DMSO) | B3LYP/6-31G (PCM) | Varies, stability of 5-AP increases | Dependent on substituent |

Table 1: Summary of computational data on the relative stability of 4-substituted 3-aminopyrazole (B16455) tautomers. A positive ΔE indicates that the 5-AP tautomer is less stable.[1]

Experimental Characterization

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. The crystal structure of this compound has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 631805 .[2] Analysis of this crystal structure confirms that in the solid state, the molecule exists as the 3-amino tautomer .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. In cases of slow exchange between tautomers on the NMR timescale, distinct signals for each tautomer can be observed and their relative populations determined by integration. For faster exchange rates, a time-averaged spectrum is observed, and the position of the signals can provide information about the predominant tautomer.

Experimental and Computational Protocols

Protocol for NMR Spectroscopic Analysis of Tautomerism

Figure 2: Workflow for NMR analysis of pyrazole tautomerism.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a selection of deuterated solvents with varying polarities (e.g., chloroform-d, DMSO-d6, methanol-d4).

-

Data Acquisition: Record high-resolution 1H and 13C NMR spectra for each sample. If possible, acquiring 15N NMR spectra can provide more direct insight into the nitrogen environment of the pyrazole ring.

-

Spectral Analysis:

-

Slow Exchange: If distinct sets of signals are observed for the pyrazole ring protons and carbons, this indicates slow tautomeric exchange.

-

Quantification: The ratio of the tautomers can be determined by integrating the signals corresponding to each form. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.

-

Fast Exchange: If a single set of averaged signals is observed, the predominant tautomer can often be inferred by comparing the chemical shifts to those of "locked" N-methylated derivatives or by computational prediction of chemical shifts for each tautomer.

-

Protocol for Computational Analysis of Tautomer Stability

Figure 3: Workflow for computational analysis of tautomer stability.

-

Structure Generation: Build the 3D structures of the 3-AP and 5-AP tautomers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Solvation Effects: To model the influence of different solvents, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in the simulated solvents. The tautomer with the lower Gibbs free energy is predicted to be the more stable form under those conditions.

Isomerism

Beyond tautomerism, other forms of isomerism are less common for this compound. Positional isomerism could be considered if the substituents were at different positions on the pyrazole ring, but for the named compound, the substitution pattern is defined. Stereoisomerism is not applicable as the molecule does not contain any stereocenters.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity, with significant implications for its application in drug discovery and materials science. In the solid state, it exists as the 3-amino tautomer. In solution, an equilibrium between the 3-amino and 5-amino forms is expected, with the position of the equilibrium being sensitive to the electronic nature of the substituents and the polarity of the solvent. The electron-withdrawing nature of the ethyl carboxylate group suggests that the 5-amino tautomer will be significantly populated, particularly in polar solvents. A comprehensive understanding of this tautomerism requires a combined approach of X-ray crystallography for solid-state analysis, high-resolution NMR spectroscopy for solution-state studies, and computational modeling to predict and rationalize the relative stabilities of the tautomers. This guide provides the foundational knowledge and methodological framework for researchers to effectively investigate and utilize the distinct properties of the tautomeric forms of this compound.

References

Unveiling the Molecular Blueprint: An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of ethyl 3-amino-1H-pyrazole-4-carboxylate, a key building block in pharmaceutical and materials science research. Aimed at researchers, scientists, and drug development professionals, this document details the experimental protocols for Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), presents a thorough analysis of the spectral data, and offers insights into the molecular structure and fragmentation patterns of the compound.

Introduction

This compound is a heterocyclic compound of significant interest due to its versatile applications as a precursor in the synthesis of a wide range of biologically active molecules, including potential therapeutic agents. Accurate and robust analytical characterization is paramount to ensure the identity, purity, and stability of this compound in research and development settings. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and Mass Spectrometry for the determination of molecular weight and structural elucidation through fragmentation analysis.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: The solid sample of this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. A small amount of this mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared spectrophotometer, such as a Bruker IFS 85 or JASCO FT-IR-4100, is used for analysis.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrophotometer. The spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to minimize interference.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the following key absorption peaks, which are consistent with its molecular structure. Data from related pyrazole (B372694) derivatives are also included for comparative purposes.

| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** | Observed/Reported Peaks (cm⁻¹) for Related Pyrazoles |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3500 - 3300 | ~3417, ~3300[1] |

| C-H (Aromatic/Alkene) | Stretching | 3100 - 3000 | - |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | - |

| Carbonyl (C=O) | Stretching | 1750 - 1700 | ~1710, ~1708[1] |

| C=C & C=N (Ring) | Stretching | 1650 - 1450 | - |

| N-H | Bending | 1650 - 1580 | - |

| C-O (Ester) | Stretching | 1300 - 1000 | - |

| C-N | Stretching | 1350 - 1000 | - |

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification prior to ionization.

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

Mass Analysis: The resulting ions are accelerated and separated in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) according to their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or a similar detector is used to detect the separated ions, generating the mass spectrum.

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound shows a molecular ion peak and several fragment ions. The molecular weight of the compound is 155.15 g/mol .[2]

| m/z Value | Proposed Fragment Ion | Interpretation |

| 155 | [C₆H₉N₃O₂]⁺• | Molecular Ion (M⁺•)[2] |

| 110 | [C₄H₄N₃O]⁺ | Loss of an ethoxy radical (•OCH₂CH₃, m/z = 45) from the molecular ion. |

| 109 | [C₄H₃N₃O]⁺• | Loss of an ethanol (B145695) molecule (HOCH₂CH₃, m/z = 46) from the molecular ion.[2] |

The fragmentation pattern suggests initial cleavage at the ester group, which is a common fragmentation pathway for ethyl esters. The loss of an ethoxy radical or an ethanol molecule leads to the formation of the stable fragment ions observed at m/z 110 and 109.

Workflow and Data Interpretation

The combined use of FT-IR and Mass Spectrometry provides a robust analytical workflow for the characterization of this compound. The logical flow of this process, from sample preparation to final data interpretation, is illustrated below.

Figure 1: General analytical workflow for the structural characterization of the target compound.

The proposed fragmentation pathway leading to the major observed ions in the mass spectrum is depicted in the following diagram.

Figure 2: Proposed mass spectrometry fragmentation pathway of the title compound.

Conclusion

This technical guide has outlined the essential analytical methodologies for the comprehensive characterization of this compound using FT-IR and Mass Spectrometry. The provided experimental protocols and spectral data analysis serve as a valuable resource for researchers in ensuring the quality and integrity of this important chemical intermediate. The complementary nature of these techniques allows for unambiguous confirmation of the compound's structure, which is a critical step in any research or development endeavor.

References

Navigating the Solubility Landscape of Ethyl 3-Amino-1H-Pyrazole-4-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is influenced by a combination of factors including its molecular structure, the polarity of both the solute and the solvent, temperature, and the presence of intermolecular forces such as hydrogen bonding. Ethyl 3-amino-1H-pyrazole-4-carboxylate possesses both hydrogen bond donors (the amino group and the pyrazole (B372694) N-H) and a hydrogen bond acceptor (the carbonyl group of the ester), suggesting a varied solubility profile across different solvent classes.

Solubility Profile of this compound

Current literature provides limited qualitative and calculated solubility data for this compound. This information is summarized in the table below.

| Solvent | Solubility | Data Type |

| Chloroform | Sparingly Soluble | Qualitative[1] |

| Methanol | Slightly Soluble | Qualitative[1] |

| Not Specified | 7.04 mg/mL (0.0454 mol/L) | Calculated |

Note: The solvent for the calculated solubility value was not specified in the available literature.

Given the molecular structure of this compound, it is anticipated to exhibit higher solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and in alcohols like ethanol, where hydrogen bonding can occur. Its solubility is expected to be lower in non-polar solvents such as hexanes and toluene.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol outlines the key steps for determining the solubility of this compound in a specific organic solvent.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is established. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by either centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with the same solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A pre-established calibration curve for the compound is necessary for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

The following diagram illustrates the workflow for this experimental protocol.

Synthesis Workflow

This compound is commonly synthesized through the condensation of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate. This reaction provides a straightforward and efficient route to this valuable pyrazole derivative.

The logical relationship of this synthesis process is depicted in the following diagram.

Conclusion

While a comprehensive, quantitative solubility profile for this compound in a wide array of common organic solvents is not currently documented in publicly accessible literature, this guide provides the available qualitative data and a robust experimental framework for its determination. The provided synthesis workflow and experimental protocol offer valuable resources for researchers and professionals in the fields of chemistry and drug development, enabling a more informed and efficient approach to the handling and application of this important chemical intermediate. The structural characteristics of the molecule suggest that further investigation into its solubility in polar aprotic and protic solvents would be a fruitful area of study for those requiring this data for specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Acidity and Basicity of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key precursor for various biologically active molecules, including Allopurinol.[1][2] Its utility in synthesis is profoundly influenced by its acid-base properties, which dictate its reactivity, solubility, and pharmacokinetic profile. This document provides a comprehensive analysis of the acidic and basic characteristics of this compound, detailing the structural features that govern its amphoteric nature. It includes a summary of available quantitative data, detailed experimental protocols for pKa determination, and graphical representations of the underlying chemical principles and workflows.

Introduction to Acid-Base Properties

This compound (CAS: 6994-25-8) is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.[3][4] The structure consists of a pyrazole (B372694) ring substituted with an amino group at position 3 and an ethyl carboxylate group at position 4. The interplay between the pyrazole core and its substituents determines the molecule's overall acid-base profile.

-

Basic Centers : The molecule's basicity arises from two primary sites: the lone pair of electrons on the sp²-hybridized "pyridine-like" nitrogen at position 2 (N2) of the pyrazole ring and the exocyclic amino group (-NH2) at position 3.[2][3]

-

Acidic Center : The acidity is attributed to the "pyrrole-like" nitrogen proton at position 1 (N1-H) of the pyrazole ring.[3]

The electronic effects of the substituents modulate these properties. The amino group at C3 is an electron-donating group, which increases the electron density in the ring and enhances the basicity of the N2 nitrogen. Conversely, the ethyl carboxylate group at C4 is an electron-withdrawing group, which decreases the ring's electron density, thereby reducing the basicity of N2 and increasing the acidity of the N1-H proton.

Quantitative Analysis of Acidity and Basicity

Direct experimental pKa values for this compound are not widely reported in the literature. However, computational predictions provide an estimate for the acidity of the N1-H proton.

| Parameter | Functional Group | Predicted pKa | Description |

| Acidity (pKa) | Pyrrole-like N1-H | 12.98 ± 0.50[1] | Represents the dissociation of the proton from the N1 nitrogen. The high value indicates it is a very weak acid. |

| Basicity (pKaH) | Pyridine-like N2 | Not available | Represents the pKa of the conjugate acid formed upon protonation, typically at the N2 position.[2] |

The basicity of the pyrazole ring is generally lower than that of imidazole (B134444) but greater than that of pyrrole.[3] The protonation in acidic media is expected to occur preferentially on the pyridine-like N2 atom.[2][5]

Protonation and Deprotonation Equilibria

The amphoteric nature of this compound can be visualized through its acid-base equilibria. In a sufficiently acidic medium, the molecule becomes protonated, forming a pyrazolium (B1228807) cation. In a strongly basic medium, it is deprotonated to form an anion.

Caption: Acid-base equilibria of the title compound.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and predicting a molecule's behavior. The following are detailed protocols for two common experimental methods.[6][7]

Potentiometric Titration

Potentiometric titration is a highly accurate and straightforward method for pKa determination, relying on the measurement of pH as a function of added titrant volume.[7][8]

Methodology:

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable co-solvent (e.g., methanol (B129727) or DMSO) if solubility in water is limited, and then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.

-

Add a small amount of an inert electrolyte (e.g., KCl) to maintain constant ionic strength.

-

-

Titration for Basicity (pKaH Determination) :

-

Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

-

Place the sample solution in a thermostatted beaker at 25 °C with a magnetic stirrer.

-

Titrate the solution by adding standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Titration for Acidity (pKa Determination) :

-

Prepare a fresh sample solution as described above.

-

Titrate the solution with standardized 0.1 M NaOH, recording the pH after each incremental addition.

-

-

Data Analysis :

-

Plot the pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to identify the equivalence point(s) as sharp peaks.

-

The pKa is equal to the pH at the half-equivalence point. For a weak base, pKaH = pH at the point where half of the volume of HCl required to reach the equivalence point has been added. For a weak acid, pKa = pH at the half-equivalence point of the NaOH titration.

-

Caption: Workflow for pKa determination by potentiometry.

UV-Visible Spectrophotometry

This method is ideal for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation or deprotonation.[6]

Methodology:

-

Preparation of Buffers : Prepare a series of buffer solutions with known pH values, covering a range approximately two pH units above and below the expected pKa (e.g., pH 2 to 12).

-

Sample Preparation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of sample solutions by diluting a small, constant aliquot of the stock solution into each of the prepared buffer solutions. Ensure the final organic solvent concentration is low and consistent across all samples.

-

-

Spectroscopic Measurement :

-

Determine the wavelength of maximum absorbance (λ_max) for both the fully protonated (in strong acid) and fully deprotonated (in strong base) forms of the molecule. Select an analytical wavelength where the difference in absorbance between the two forms is significant.

-

Measure the absorbance of each buffered sample solution at the chosen analytical wavelength.

-

-

Data Analysis :

-

The pKa can be determined by plotting absorbance versus pH, which will generate a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[7]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

-

For an acid: pKa = pH + log[(A - A_I) / (A_U - A)]

-

For a base: pKaH = pH + log[(A_I - A) / (A - A_U)] Where:

-

A is the absorbance of the sample at a given pH.

-

A_I is the absorbance of the fully ionized form.

-

A_U is the absorbance of the un-ionized form.

-

-

Plotting log[(A - A_I) / (A_U - A)] (for an acid) versus pH will yield a straight line that intersects the y-axis at the pKa.

-

Caption: Workflow for pKa determination by UV-Vis spectroscopy.

Conclusion

This compound is an amphoteric compound with distinct acidic and basic centers. Its basicity is primarily due to the pyridine-like N2 ring nitrogen, enhanced by the C3-amino group and diminished by the C4-ester group. Its acidity stems from the N1-H proton, with a predicted pKa of ~13 indicating very weak acidic character.[1] The lack of extensive experimental data highlights the need for empirical determination. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust frameworks for researchers to accurately quantify the pKa values of this important synthetic building block, enabling better control over its reactivity and facilitating the development of novel pharmaceutical agents.

References

- 1. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. brainly.com [brainly.com]

- 5. mdpi.com [mdpi.com]

- 6. ijirss.com [ijirss.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

Navigating the Reactive Landscape of Ethyl 3-Amino-1H-pyrazole-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-1H-pyrazole-4-carboxylate stands as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. The regiochemical outcome of its reactions is a critical parameter that dictates the final molecular architecture and, consequently, the biological activity. This technical guide provides a comprehensive overview of the regiochemistry of key reactions involving this versatile pyrazole (B372694) derivative, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and experimental workflows.

Regioselectivity in N-Acylation Reactions

The acylation of this compound presents a classic case of regiochemical complexity, with the potential for acylation at the endocyclic nitrogens (N1 and N2) and the exocyclic amino group. The reaction with acetic anhydride (B1165640) has been shown to yield a mixture of mono-, di-, and even tri-acetylated products, with the product distribution being highly dependent on the reaction conditions.

A study on the N-acetylation of this compound revealed that the choice of solvent and the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) significantly influence the regioselectivity.[1][2][3] For instance, using equivalent amounts of acetic anhydride at room temperature can lead to a mixture of N1-acetyl and N2-acetyl isomers, with the former being the major product.[1][2][3] The use of a catalyst like DMAP can further enhance the preference for the N1-acetyl product.[1][2][3]

Table 1: Regioselectivity in the N-Acetylation of this compound with Acetic Anhydride [1][2][3]

| Conditions | Product(s) | Ratio (N1:N2) |

| Ac₂O (1-1.5 eq.), Room Temp. | Mono-acetylated (N1 and N2) | ~2:1 |

| Ac₂O (1-1.5 eq.), DMF, Room Temp. | Mono-acetylated (N1, N2, and 3-acetylamino) and Di-acetylated | N/A |

| Ac₂O (1.5 eq.), Chloroform, Room Temp. | Di-acetylated (major) | N/A |

| Ac₂O (1.5 eq.), DMAP (0.2 eq.), DMF, Room Temp. (1h) | Mono-acetylated (N1 and N2) | ~95:5 |

| Ac₂O (8 eq.), Reflux | Tri-acetylated (major over time) | N/A |

Experimental Protocol: Regioselective N1-Acetylation

A detailed study has shown that selective N1-acetylation can be achieved in high yield.[1][2][3]

Materials:

-

This compound

-

Acetic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add DMAP (0.2 eq) to the solution.

-

Add acetic anhydride (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the desired ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate.

Caption: Workflow for the regioselective N1-acetylation.

Diazotization and Subsequent Cyclization Reactions

The exocyclic amino group at the C3 position of this compound can be readily diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). The resulting diazonium salt is a versatile intermediate that can undergo coupling reactions with active methylene (B1212753) compounds, followed by intramolecular cyclization to afford fused heterocyclic systems like pyrazolo[5,1-c][4][5][6]triazines.[6]

Table 2: Synthesis of Pyrazolo[5,1-c][4][5][6]triazine Derivatives [6]

| Active Methylene Compound | Product | Yield (%) | M.p. (°C) |

| Malononitrile (B47326) | Ethyl 4-amino-3-cyano-pyrazolo[5,1-c][4][5][6]triazine-8-carboxylate | 74.2 | 215 |

| Ethyl cyanoacetate | Ethyl 4-amino-3-ethoxycarbonyl-pyrazolo[5,1-c][4][5][6]triazine-8-carboxylate | 77.4 | 206 |

Experimental Protocol: Synthesis of Ethyl 4-amino-3-cyano-pyrazolo[5,1-c][4][5][6]triazine-8-carboxylate

The following protocol is adapted from the work of Youssef et al.[6]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Malononitrile

-

Sodium Acetate (B1210297)

Procedure:

-

Suspend this compound (0.01 mol) in concentrated hydrochloric acid (3 mL) and water (5 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (0.01 mol) in water (5 mL) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 15 minutes to form the diazonium salt solution.

-

In a separate beaker, dissolve malononitrile (0.01 mol) in ethanol (20 mL) and add a solution of sodium acetate (3 g) in water (10 mL).

-

Cool the malononitrile solution to 0-5 °C.

-

Add the cold diazonium salt solution dropwise to the malononitrile solution with constant stirring.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from dilute DMF to obtain the final product.

Caption: Formation of pyrazolo[5,1-c][4][5][6]triazine.

Condensation Reactions to form Pyrazolo[1,5-a]pyrimidines

A widely employed strategy for the synthesis of the medicinally important pyrazolo[1,5-a]pyrimidine (B1248293) scaffold involves the condensation of this compound with 1,3-dielectrophilic species.[7][8][9] Reactions with β-dicarbonyl compounds, β-enaminones, or α,β-unsaturated ketones can lead to the regioselective formation of the fused pyrimidine (B1678525) ring. The exocyclic amino group typically acts as the initial nucleophile, attacking one of the electrophilic centers, followed by cyclization involving one of the endocyclic nitrogen atoms.

Another approach involves the reaction with α-substituted cinnamonitriles, which also yields pyrazolo[1,5-a]pyrimidine derivatives.[6]

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from Cinnamonitriles [6]

| Cinnamonitrile Derivative | Product | Yield (%) | M.p. (°C) |

| 2-cyano-3-phenylcinnamonitrile | Ethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 77.12 | 250 |

| 2-cyano-3-(4-chlorophenyl)cinnamonitrile | Ethyl 7-amino-5-(4-chlorophenyl)-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate | 83.13 | 264 |

Experimental Protocol: Synthesis of Ethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol is based on the procedure described by Youssef et al.[6]

Materials:

-

This compound

-

2-cyano-3-phenylcinnamonitrile

Procedure:

-

A mixture of this compound (0.01 mol) and 2-cyano-3-phenylcinnamonitrile (0.01 mol) in pyridine (20 mL) is heated under reflux for 6 hours.

-

The reaction mixture is then cooled and poured into ice-cold water.

-

The resulting solid precipitate is collected by filtration.

-

The crude product is washed with water and recrystallized from the appropriate solvent to give the pure pyrazolo[1,5-a]pyrimidine derivative.

Regioselectivity in N-Alkylation Reactions

The N-alkylation of asymmetrically substituted pyrazoles like this compound can result in a mixture of N1- and N2-alkylated regioisomers. The regiochemical outcome is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and steric hindrance around the nitrogen atoms. Generally, alkylation tends to favor the less sterically hindered nitrogen atom.

Table 4: N-Methylation of Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate

| Product | Yield (%) | M.p. (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate (N1-isomer) | 70 | 138-140 | 0.94 (t, 3H), 3.35 (s, 3H), 3.96 (q, 2H), 4.71 (bs, 2H), 6.61-7.22 (m, 5H), 7.93 (bs, 1H) | 13.91, 34.73, 58.71, 89.84, 114.91, 119.42, 129.02, 142.14, 144.62, 154.88, 163.33 |

| Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate (N2-isomer) | 30 | 144-145 | 1.30 (t, 3H), 3.48 (s, 3H), 4.25 (q, 2H) | N/A |

Experimental Protocol: N-Methylation of a Substituted Ethyl 3-Aminopyrazole-4-carboxylate

The following protocol is adapted from the synthesis of the N1-methyl isomer of ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate.

Materials:

-

Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate

-

Methyl iodide

-

Potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylate (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to separate the N1 and N2 isomers.

Caption: Factors governing the regioselectivity of N-alkylation.

Biological Relevance: Inhibition of JNK3 Signaling Pathway

N-substituted aminopyrazole derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases. For example, certain N-alkylated pyrazoles form the core scaffold of potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a key enzyme in neuronal apoptosis signaling pathways, making it a therapeutic target for neurodegenerative diseases. The regiochemistry of the N-substitution is crucial for the molecule's three-dimensional structure and its ability to bind effectively to the kinase's active site.

Caption: Inhibition of the JNK3 pathway by N-alkylated pyrazoles.

This guide highlights the rich and complex reactivity of this compound. A thorough understanding of the factors governing the regioselectivity of its reactions is paramount for the rational design and synthesis of novel heterocyclic compounds with desired biological activities. The provided protocols and data serve as a valuable resource for researchers in this exciting field.

References

- 1. The synthesis, structure and properties of N-acetylated derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis, structure and properties of N-acetylated derivatives of this compound. | Semantic Scholar [semanticscholar.org]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 3-aminopyrazole-4-carboxylate | 6994-25-8 | IE09849 [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Insights into Ethyl 3-Amino-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazole (B372694) core is a key pharmacophore found in a variety of therapeutic agents. Understanding the molecule's structural, electronic, and vibrational properties at a quantum level is crucial for elucidating its mechanism of action, predicting its reactivity, and designing novel derivatives with enhanced biological activity. This technical guide provides a comprehensive overview of the quantum chemical calculations and experimental spectroscopic analysis of this compound, offering valuable insights for researchers in the field.

Computational Methodology

The quantum chemical calculations for this compound are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software: Gaussian suite of programs is a widely used software package for these types of calculations.

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and effective choice for correlating exchange and correlation energies.

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for this type of molecule. This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

The computational workflow for these calculations is as follows:

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). The mixture is refluxed, and upon cooling, the product precipitates and can be purified by recrystallization.[1]

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

-

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorption (λmax) is determined.

Results and Discussion

Molecular Geometry

Table 1: Selected Experimental Bond Lengths and Angles for a Similar Pyrazole Derivative (Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate)[2]

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.378(2) | N2-N1-C5 | 104.9(2) |

| N1-C5 | 1.332(3) | N1-N2-C3 | 112.2(2) |

| N2-C3 | 1.385(3) | N2-C3-C4 | 104.7(2) |

| C3-C4 | 1.392(3) | C3-C4-C5 | 109.2(2) |

| C4-C5 | 1.411(3) | N1-C5-C4 | 108.9(2) |

Vibrational Analysis

The calculated vibrational frequencies, after scaling by an appropriate factor (typically around 0.96 for B3LYP), can be compared with the experimental FT-IR spectrum to provide a detailed assignment of the vibrational modes.

Table 2: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) and Assignments

| Experimental (Youssef et al.)[3] | Theoretical (Predicted) | Assignment |

| 3417 | ~3500-3400 | N-H stretching (asymmetric) |

| 3300 | ~3400-3300 | N-H stretching (symmetric) |

| 1710 | ~1720-1700 | C=O stretching |

| - | ~1650-1600 | N-H bending |

| - | ~1600-1500 | C=C and C=N stretching |

| - | ~1300-1000 | C-O and C-N stretching |

Electronic Properties

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

Table 3: Predicted Electronic Properties

| Parameter | Value (eV) | Significance |

| HOMO Energy | (Calculated Value) | Electron-donating ability |

| LUMO Energy | (Calculated Value) | Electron-accepting ability |

| Energy Gap (ΔE) | (Calculated Value) | Chemical reactivity and stability |

| Ionization Potential | (Calculated Value) | Energy required to remove an electron |

| Electron Affinity | (Calculated Value) | Energy released when an electron is added |

| Electronegativity | (Calculated Value) | Tendency to attract electrons |

| Chemical Hardness | (Calculated Value) | Resistance to change in electron distribution |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions within the molecule. It helps in understanding the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which contributes to the stability of the molecule.

UV-Vis Spectral Analysis

The theoretical UV-Vis spectrum can be calculated using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths (λmax) can be compared with the experimental data. The electronic transitions observed in the UV-Vis spectrum correspond to the excitation of electrons from occupied to unoccupied molecular orbitals, primarily the HOMO to LUMO transition. PubChem reports an experimental UV-Vis spectrum for this compound.[4]

Conclusion

This technical guide outlines the comprehensive approach to understanding the quantum chemical properties of this compound. By combining DFT calculations with experimental spectroscopic data, a detailed picture of the molecule's geometry, vibrational modes, and electronic characteristics can be obtained. This knowledge is invaluable for researchers in the field of medicinal chemistry, aiding in the rational design of more potent and selective pyrazole-based therapeutic agents. While a complete set of tabulated computational data for this specific molecule is not yet available in a single published source, the methodologies described herein provide a clear roadmap for conducting such an investigation.

References

The Discovery and Synthetic Journey of Ethyl 3-Amino-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-1H-pyrazole-4-carboxylate, a pivotal heterocyclic compound, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides an in-depth exploration of its discovery, historical synthetic evolution, and its critical role as a versatile building block in drug development. Detailed experimental protocols for its synthesis are provided, alongside a comprehensive summary of its physicochemical and spectroscopic properties. This document aims to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Introduction: A Historical Perspective on Pyrazole (B372694) Chemistry

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a derivative of this five-membered heterocyclic ring containing two adjacent nitrogen atoms. This discovery paved the way for the exploration of a vast class of compounds with diverse applications. While the precise date of the first synthesis of this compound is not definitively documented in readily available literature, its prominence grew with the need for versatile intermediates in the burgeoning field of medicinal chemistry.

Its significance is intrinsically linked to the development of xanthine (B1682287) oxidase inhibitors, most notably Allopurinol (B61711). This compound serves as a key precursor in the industrial synthesis of Allopurinol, a cornerstone medication for the treatment of gout and hyperuricemia.[1][2] Consequently, much of the historical development of its synthesis has been driven by the demand for an efficient and scalable route to this important active pharmaceutical ingredient.

Physicochemical and Spectroscopic Profile

This compound typically presents as an off-white to pale yellow crystalline powder.[3] A comprehensive collection of its key physical and spectroscopic data is presented below, providing essential information for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₂ | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| Melting Point | 102-109 °C | [5] |

| Appearance | White to cream to pale yellow crystals or powder | [5] |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol | [3] |

| CAS Number | 6994-25-8 |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Spectral data available on PubChem and in various publications.[4][6] | [4][6] |

| ¹³C NMR | Spectral data available from various suppliers and research articles. | |

| Infrared (IR) Spectroscopy | Conforms to standard FTIR spectra.[5] Key peaks can be found in databases.[4] | [4][5] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 155.[4][6] | [4][6] |

Key Synthetic Methodologies

The synthesis of this compound has been approached through several key pathways. The most common and historically significant methods involve the cyclization of a hydrazine (B178648) derivative with a suitable three-carbon precursor. Below are detailed protocols for the most frequently cited synthetic routes.

Synthesis from Ethyl (Ethoxymethylene)cyanoacetate and Hydrazine Hydrate (B1144303)

This is one of the most widely employed methods for the synthesis of this compound, noted for its straightforward procedure and reasonable yields. A US patent from 1959 outlines a similar process, highlighting its long-standing application.[7]

Experimental Protocol:

-

To a solution of ethyl (ethoxymethylene)cyanoacetate in a suitable alcohol, typically ethanol, hydrazine hydrate is added dropwise.

-

The reaction mixture is then heated to reflux for several hours.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid is typically purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product.[3]

A representative experimental procedure reports a yield of 66.78%.[3]

Table 3: Quantitative Data for Synthesis from Ethyl (Ethoxymethylene)cyanoacetate

| Reactant | Molar Equivalent | Solvent | Reaction Time | Temperature | Yield | Reference |

| Ethyl (ethoxymethylene)cyanoacetate | 1 | Ethanol | 4 hours | Reflux | 66.78% | [3] |

| Hydrazine Hydrate | 1-1.2 | Ethanol | 6 hours | Reflux | Not specified | [7] |

Diagram 1: Synthesis from Ethyl (Ethoxymethylene)cyanoacetate

Caption: Synthetic workflow for this compound.

Synthesis from Ethyl 2-Cyano-3-ethoxyacrylate and Hydrazine

An alternative and often high-yielding approach involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine.

Experimental Protocol:

-

Ethyl 2-cyano-3-ethoxyacrylate is dissolved in ethanol.

-

Hydrazine is added dropwise to the solution at room temperature.

-

The mixture is then stirred and heated to reflux.

-

After the reaction is complete, the solvent is evaporated, and the crude product is purified, often through recrystallization.

This method has been reported to achieve yields as high as 99%.

Table 4: Quantitative Data for Synthesis from Ethyl 2-Cyano-3-ethoxyacrylate

| Reactant | Molar Equivalent | Solvent | Reaction Time | Temperature | Yield | Reference |

| Ethyl 2-cyano-3-ethoxyacrylate | 1 | Ethanol | Overnight | Reflux | 99% | |

| Hydrazine | 1 | Ethanol | Overnight | Reflux | 99% |

Diagram 2: Synthesis from Ethyl 2-Cyano-3-ethoxyacrylate

Caption: High-yield synthesis of the target compound.

Role in Drug Development and Medicinal Chemistry

The primary and most well-documented application of this compound in drug development is its role as a key intermediate in the synthesis of Allopurinol.[1][2] Allopurinol is a xanthine oxidase inhibitor used in the management of hyperuricemia and gout.[8] The pyrazole ring of this compound forms the core of the pyrazolo[3,4-d]pyrimidine structure of Allopurinol.

Diagram 3: Role as a Precursor to Allopurinol

References

- 1. DE3325853A1 - Process for the preparation of allopurinol - Google Patents [patents.google.com]

- 2. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]

- 3. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]

- 4. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A10882.14 [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

Methodological & Application

Application Notes and Protocols: Diazotization Reactions of Ethyl 3-Amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diazotization of ethyl 3-amino-1H-pyrazole-4-carboxylate and its subsequent coupling reactions. This versatile starting material is a key building block in the synthesis of a variety of heterocyclic compounds, including pyrazolo[5,1-c][1][2][3]triazines, pyrazolo[1,5-a]pyrimidines, and azo dyes, which have shown potential in medicinal chemistry and materials science.

Introduction

This compound is a readily available pyrazole (B372694) derivative.[4][5] Its amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[1][3] The resulting diazonium salt is a highly reactive intermediate that can undergo various coupling reactions to form stable azo compounds or be used in cyclization reactions to construct fused heterocyclic ring systems.[1][2][6] These synthesized compounds are of significant interest due to their diverse biological activities, including potential as anticancer and anti-inflammatory agents, and their applications as dyes.[3][6][7][8]

Reaction Overview

The general reaction scheme involves two main steps: the formation of the diazonium salt of this compound, followed by a coupling reaction with a suitable partner.

Figure 1: General workflow for the diazotization and subsequent reactions of this compound.

Experimental Protocols

Protocol 1: General Diazotization of this compound

This protocol describes the formation of the pyrazole diazonium salt, which is typically used in situ for subsequent coupling reactions.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled water

-

Ice bath

Procedure:

-

Suspend this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature between 0-5 °C during the addition.

-

Stir the reaction mixture at this temperature for an additional 15-30 minutes after the addition is complete.

-

The resulting clear solution of the diazonium salt is then used immediately in the subsequent coupling reaction.

Protocol 2: Synthesis of Azo Dyes via Coupling with Active Methylene Compounds

This protocol details the coupling of the diazonium salt with active methylene compounds to form azo derivatives, which can then be cyclized.

Materials:

-

Diazonium salt solution from Protocol 1

-

Active methylene compound (e.g., ethyl cyanoacetate, benzoylacetonitrile)

-

Sodium acetate (B1210297) or pyridine (B92270)

-

Ice bath

Procedure:

-

Dissolve the active methylene compound in ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add sodium acetate or pyridine to the solution to act as a base.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the active methylene compound solution with vigorous stirring.

-

Keep the reaction mixture in the ice bath and continue stirring for 1-2 hours.

-

The precipitated solid product is collected by filtration, washed with cold water, and then with ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or DMF.[1]

Protocol 3: Cyclization to Pyrazolo[5,1-c][1][2][3]triazine Derivatives

The azo compounds synthesized in Protocol 2 can undergo cyclization to form fused heterocyclic systems.

Materials:

-

Azo compound from Protocol 2

-

Anhydrous potassium carbonate or an appropriate base

-

Solvent (e.g., ethanol, DMF)

Procedure:

-

Reflux the azo compound in a suitable solvent like ethanol or DMF in the presence of a base such as anhydrous potassium carbonate.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or by pouring the reaction mixture into ice-water to precipitate the solid.

-

The crude product is washed with water and purified by recrystallization.[1]

Applications

The derivatives synthesized from this compound have a broad range of applications in drug discovery and materials science.

-

Anticancer Agents: Pyrazolo[3,4-d]pyrimidines, which can be synthesized from this starting material, have been investigated as potential anticancer agents, showing inhibitory activity against various tumor cell lines.[2][6][9][10] Some derivatives act as DHFR inhibitors, similar to the antifolate drug methotrexate.[2][10]

-

Anti-inflammatory Agents: Certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their anti-inflammatory properties.[7]

-

Azo Dyes: The coupling of the diazotized pyrazole with various aromatic compounds or active methylene groups leads to the formation of azo dyes.[3][8] These dyes can be used for coloring materials such as polyester (B1180765) fibers.[8]

-

Coordination Chemistry: this compound can be used as a ligand in the synthesis of metal coordination compounds.[4]

Figure 2: Relationship between the core compound, its derivatives, and their applications.

Quantitative Data Summary

The following tables summarize the reported yields and melting points for some of the compounds synthesized from this compound.

Table 1: Yields and Melting Points of Azo Coupling Products

| Coupling Component | Product | Yield (%) | Melting Point (°C) | Reference |

| Ethyl cyanoacetate | Ethyl 2-(2-(4-(ethoxycarbonyl)-1H-pyrazol-3-yl)hydrazono)-2-cyanoacetate | 74.2 | 215 | [1] |

| Benzoylacetonitrile | Ethyl 3-(2-(1-cyano-2-oxo-2-phenylethyl)hydrazono)-3,5-dihydro-1H-pyrazole-4-carboxylate | 77.4 | 206 | [1] |

Table 2: Yields and Melting Points of Cyclized Pyrazolo[1,5-a]pyrimidine Derivatives

| Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

| α-cyanocinnamonitrile | Ethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | 77.12 | 250 | [1] |

| α-cyano-4-chlorocinnamonitrile | Ethyl 7-amino-5-(4-chlorophenyl)-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate | 83.13 | 264 | [1] |

Table 3: Yields and Melting Points of Pyrazolo[5,1-c][1][2][3]triazine Derivatives

| Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

| Azo-acetylacetone derivative | Ethyl 3-acetyl-4-methyl-7-oxo-7,8-dihydropyrazolo[5,1-c][1][2][3]triazine-8-carboxylate | 77.55 | 214 | [1] |

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | C6H9N3O2 | CID 81472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-alkylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in synthetic organic chemistry, with significant applications in the development of pharmaceuticals and other biologically active molecules. Ethyl 3-amino-1H-pyrazole-4-carboxylate is a versatile building block, and its N-alkylation provides access to a diverse range of substituted pyrazoles that are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.

A critical challenge in the N-alkylation of asymmetrically substituted pyrazoles, such as this compound, is controlling the regioselectivity. Alkylation can occur at either of the two nitrogen atoms in the pyrazole (B372694) ring (N1 or N2), leading to the formation of two distinct regioisomers. The substitution pattern of the resulting product is crucial as it dictates the molecule's three-dimensional structure and its subsequent biological activity. The regiochemical outcome is influenced by several factors, including the choice of base, solvent, alkylating agent, and reaction temperature.

These application notes provide detailed protocols for the N-alkylation of this compound, with a focus on methodologies to control regioselectivity. Both classical base-mediated and alternative acid-catalyzed approaches are discussed, supported by quantitative data where available.

Key Concepts and Signaling Pathway Application

N-alkylated aminopyrazoles are integral to the development of various targeted therapies. For instance, they form the core scaffold of potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a critical enzyme in the signaling pathways that lead to neuronal apoptosis (programmed cell death) and is therefore a significant target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The N-alkyl substituent on the pyrazole ring plays a crucial role in the binding of the inhibitor to the active site of the JNK3 enzyme, thereby blocking its activity and preventing downstream apoptotic events.

Data Presentation: N-alkylation Conditions and Outcomes

The following table summarizes various reported conditions for the N-alkylation of this compound and related aminopyrazoles, highlighting the impact of different reagents and solvents on yield and regioselectivity.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | N1:N2 Ratio | Notes |

| Benzyl (B1604629) Chloride | Sodium Methoxide (B1231860) | DMF | Reflux | 80% | N1 predominant | A specific protocol for the N1-benzylation of the target substrate.[1] |

| Methyl Iodide | - | - | - | - | 70:30 | N-methylation of a similar aminopyrazole yielded a mixture of N1 and N2 isomers.[2] |

| Alkyl Halides | K₂CO₃ | DMSO | RT | Good | N1 predominant | A general and effective method for regioselective N1-alkylation of 3-substituted pyrazoles. |

| Methyl Iodide | KOH | DMF | RT | 74% (total) | ~1:5 | Results in a mixture of regioisomers, favoring the N2 product for a related aminopyrazole. |

| Benzyl Bromide | NaH | THF | RT | - | High N1 selectivity | A promising system for N1 selective alkylation of indazoles, which can be analogous to pyrazoles. |

Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This is the most common and direct method for the N-alkylation of pyrazoles. It involves the deprotonation of a ring nitrogen by a base, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for achieving high yield and regioselectivity.

Detailed Methodology (N-Benzylation) [1]

-

To a reaction flask, add dimethylformamide (DMF, 500 ml), sodium methoxide (91.8 g, 1.7 moles), and this compound (250 g, 1.61 moles).

-

Stir the mixture and add benzyl chloride (208.72 ml, 1.65 moles).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mass completely under reduced pressure.

-

To the residual mass, add water and stir.

-

Extract the product with dichloromethane (B109758) (3 x 200 ml).

-

Separate the organic layer and distill the solvent.

-

The residual mass is taken up in acetone (B3395972) to precipitate the product.

-

Filter the solid product, wash with acetone, and dry at 50-55°C to a constant weight.

-

Expected product: Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylate.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated reactions, proceeding under mild, acidic conditions. It is particularly useful for substrates that are sensitive to strong bases and can offer a different regioselectivity profile. The reaction is typically catalyzed by a Brønsted acid such as camphorsulfonic acid (CSA).

Detailed Methodology

-

To a round-bottom flask under an inert atmosphere (e.g., Argon), add the trichloroacetimidate (B1259523) electrophile (1.0 eq), this compound (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq).

-

Add anhydrous 1,2-dichloroethane (B1671644) (DCE) to form a 0.25 M solution.

-

Stir the reaction at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography to yield the N-alkyl pyrazole product(s).

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is a critical aspect of this synthesis and is influenced by a combination of electronic and steric factors.

-

Steric Hindrance: Bulky substituents on the pyrazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom. For this compound, the N1 position is generally considered less sterically hindered.

-

Electronic Effects: The electron-donating amino group at the 3-position and the electron-withdrawing carboxylate group at the 4-position influence the electron density at the N1 and N2 positions, thereby affecting their nucleophilicity.

-

Reaction Conditions:

-

Base: The choice of base can significantly impact the regioselectivity. Stronger bases like NaH may lead to different isomer ratios compared to weaker bases like K₂CO₃.

-

Solvent: The polarity of the solvent can influence the solvation of the pyrazole anion and the transition state, thereby affecting the regiochemical outcome.

-

Temperature: Reaction temperature can also play a role, with lower temperatures sometimes favoring the formation of one isomer over the other.

-

Conclusion

The N-alkylation of this compound is a versatile and crucial transformation for the synthesis of pharmaceutically relevant compounds. By carefully selecting the reaction conditions—whether employing a classical base-mediated approach or a milder acid-catalyzed alternative—researchers can effectively control the regiochemical outcome to produce the desired N-alkylated pyrazole isomer. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in the synthesis and development of novel pyrazole-based molecules. Further optimization of reaction conditions may be necessary to achieve the desired yield and regioselectivity for specific applications.

References

Synthesis of pyrazolo[5,1-c]triazine derivatives from ethyl 3-amino-1H-pyrazole-4-carboxylate

Application Notes and Protocols: Synthesis of Pyrazolo[5,1-c][1][2][3]triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[5,1-c][1][2][3]triazines are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The synthesis of novel derivatives of this scaffold is a key area of research for the discovery of new therapeutic agents. This document provides detailed protocols for the synthesis of ethyl 4-substituted-7-oxo-4,7-dihydropyrazolo[5,1-c][1][2][3]triazine-3-carboxylates starting from the readily available ethyl 3-amino-1H-pyrazole-4-carboxylate. The described methodology involves a diazotization-coupling-cyclization sequence, a versatile route for the generation of this privileged heterocyclic system.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesized pyrazolo[5,1-c][1][2][3]triazine derivatives.

| Compound | Molecular Formula | Yield (%) | M.P. (°C) | IR (KBr, cm⁻¹) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |

| 4a | C₁₀H₉N₅O₃ | 74.2 | 215 | 3417 (NH), 3170-2990 (broad OH), 1710 (CO) | 1.32 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 6.71-8.60 (m, aromatic H), 14.15 (s, 1H, OH, D₂O exchangeable) | - |

| 4b | C₁₁H₁₁N₅O₄ | 77.4 | 206 | 3300 (NH), 3200-2980 (broad OH), 1708 (CO) | 1.39 (t, 3H, CH₃), 4.43 (q, 2H, CH₂), 8.30 (s, 1H, pyrazole (B372694) H-5), 12.55 (s, 1H, NH, D₂O exchangeable), 13.95 (s, 1H, OH, D₂O exchangeable) | 280 (M⁺, 47.0%) |